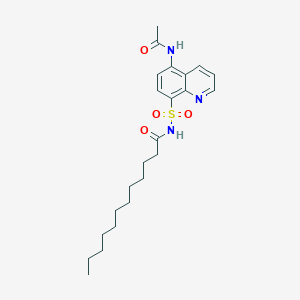
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is a complex organic compound with the molecular formula C23H33N3O4S and a molecular weight of 447.59 g/mol. This compound is known for its unique structure, which includes a dodecanamide backbone and a quinoline ring substituted with acetamido and sulfonyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which is then acylated to introduce the acetamido group. The sulfonylation step follows, where a sulfonyl chloride reacts with the quinoline derivative to form the sulfonyl group. Finally, the dodecanamide moiety is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups.
科学研究应用
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
- N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide
- N-Dodecanoyl-5-acetamido-8-quinolinesulfonamide
- Dodecanamide, N-[[5-(acetylamino)-8-quinolinyl]sulfonyl]-
Uniqueness
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research in various fields.
属性
CAS 编号 |
102107-36-8 |
|---|---|
分子式 |
C23H33N3O4S |
分子量 |
447.6 g/mol |
IUPAC 名称 |
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide |
InChI |
InChI=1S/C23H33N3O4S/c1-3-4-5-6-7-8-9-10-11-14-22(28)26-31(29,30)21-16-15-20(25-18(2)27)19-13-12-17-24-23(19)21/h12-13,15-17H,3-11,14H2,1-2H3,(H,25,27)(H,26,28) |
InChI 键 |
UNTGZLCUHXWRKP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2 |
规范 SMILES |
CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2 |
Key on ui other cas no. |
102107-36-8 |
同义词 |
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


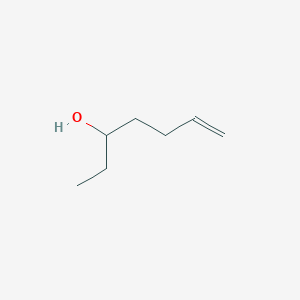
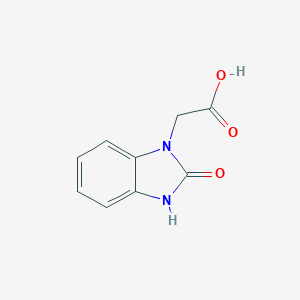

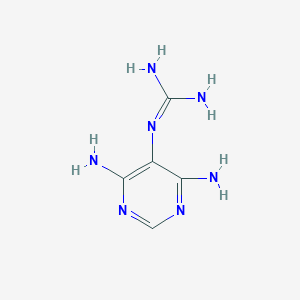
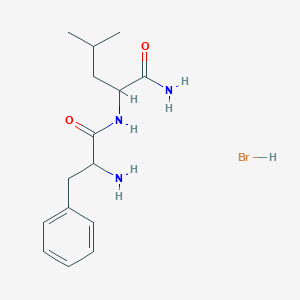
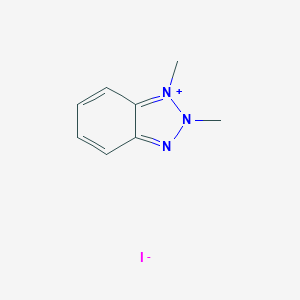
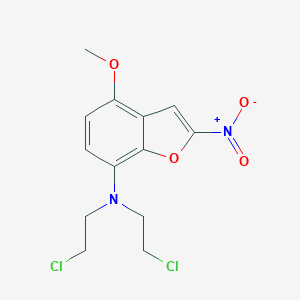
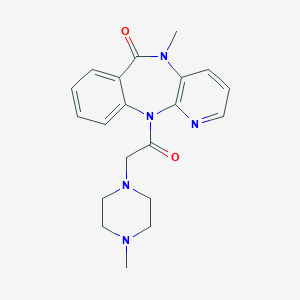
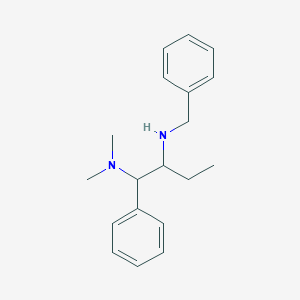
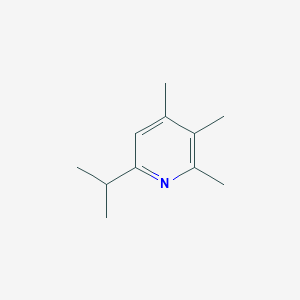
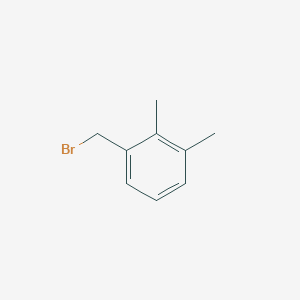
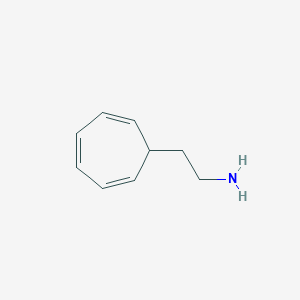
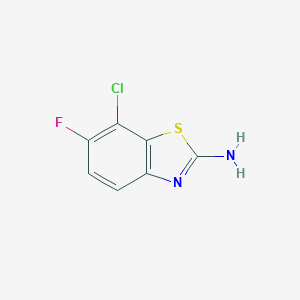
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)
